2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5OS/c1-4-14-6-8-15(9-7-14)17(24-12-10-23(3)11-13-24)18-19(26)25-20(27-18)21-16(5-2)22-25/h6-9,17,26H,4-5,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOBGFVOVKRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific details about how these factors influence the action of “this compound” are currently unknown.
Biological Activity
2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound belonging to the thiazolo[3,2-b][1,2,4]triazole class, recognized for its diverse biological activities. The compound's unique structure combines a thiazole ring with a triazole moiety, which is known to enhance its solubility and biological interactions. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H29N5OS, with a molecular weight of approximately 399.56 g/mol. The presence of ethyl and piperazine groups contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this class can inhibit various bacterial and fungal strains. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10 | Staphylococcus aureus | 16 μg/mL |
| 11 | Candida albicans | 32 μg/mL |
These compounds were found to interact with the enoyl-[acyl-carrier-protein] reductase enzyme, crucial for bacterial fatty acid biosynthesis. The binding studies suggest that specific residues in the active site are involved in π–π interactions with the triazole and benzene rings of the compounds .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary findings indicate:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | < 1 |
| U-87MG (glioma) | < 0.3 |
| MCF-7 (breast cancer) | 7 |
These results demonstrate that the compound exhibits potent cytotoxicity against cancer cells while sparing normal human cells from significant toxicity .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate specific signaling pathways involved in inflammation and cancer progression. The interactions with various enzymes and receptors are being studied to elucidate its therapeutic potential further.
Case Studies
Recent research has highlighted several case studies involving similar thiazolo[3,2-b][1,2,4]triazole derivatives:
- Study on Anticancer Activity : A study demonstrated that a related compound increased the lifespan of mice with tumors by 42.86% compared to standard treatments like fluorouracil .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazolo derivatives against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth through targeted enzyme inhibition .
Scientific Research Applications
Chemical Characteristics
The compound has the following chemical characteristics:
- Molecular Formula : C21H29N5OS
- Molecular Weight : 399.56 g/mol
- IUPAC Name : 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
The unique thiazolo[3,2-b][1,2,4]triazole structure contributes to its diverse biological activities and potential pharmaceutical applications.
Antimicrobial Activity
Research indicates that thiazole and triazole derivatives exhibit a wide range of antimicrobial properties. A study on related compounds demonstrated that many derivatives possess moderate to good antimicrobial activity against various bacterial strains. The results from in vitro tests are summarized in the following table:
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| 5a | 15 |
| 5b | 18 |
| 5c | 12 |
| 5d | 10 |
| Control (Ketoconazole) | 20 |
These findings suggest that derivatives similar to this compound could exhibit notable antimicrobial effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazole-based compounds. Several derivatives have demonstrated cytotoxic effects on various cancer cell lines. The results are as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.4 |
| Compound B | U87MG (Glioma) | <1 |
| Compound C | MCF7 (Breast Cancer) | 15 |
These results indicate the potential of this compound as an anticancer agent due to its ability to inhibit tumor cell growth.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Thiazole derivatives have been documented to modulate inflammatory pathways, suggesting that this compound may help in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of thiazole and triazole derivatives in clinical settings:
Case Study on Antimicrobial Efficacy
A clinical trial involving a series of thiazole derivatives showed significant improvement in bacterial clearance in patients with chronic infections. The study emphasized the importance of these compounds in developing new antimicrobial therapies.
Case Study on Cancer Treatment
In a preclinical model using Ehrlich ascites carcinoma cells, a derivative exhibited a tumor growth inhibition rate significantly higher than standard chemotherapy agents. This suggests that compounds like this compound could be valuable in cancer treatment protocols.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Its structural features enhance solubility and biological interactions, making it a subject of interest in drug development and medicinal chemistry research.
Research Applications
- Drug Development : The compound's unique properties make it suitable for further development as an antibiotic or anticancer agent.
- Pharmacological Studies : Its diverse biological activities warrant detailed pharmacological studies to explore its mechanisms of action.
- Clinical Trials : Given its promising results in preclinical studies, it is a candidate for future clinical trials aimed at evaluating its efficacy and safety in humans.
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions , starting with cyclization of thiazole and triazole precursors, followed by functionalization of the piperazine and aryl groups. Critical steps include:
- Cyclization : Use ethanol or methanol as solvents with reflux (70–80°C) to form the thiazolo-triazole core .
- Mannich-type reactions : Introduce the 4-ethylphenyl and 4-methylpiperazine groups via nucleophilic substitution, requiring catalysts like triethylamine and controlled pH (~7–9) .
- Purification : Employ column chromatography or recrystallization in hot ethanol (95% purity) . Yield optimization relies on reaction time (1–4 hrs) and solvent choice (e.g., DMF for polar intermediates) .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : and NMR identify proton environments (e.g., hydroxyl at δ 6.5–7.0 ppm, piperazine CH at δ 2.5–3.5 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., O-H stretch at 3200–3500 cm, C=N at 1600 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 459.57 for CHNOS analogs) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Test against 14-α-demethylase (CYP51) for antifungal activity via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Functional group substitutions : Replace 4-ethylphenyl with halogenated or methoxy analogs to assess potency changes .
- Piperazine modifications : Compare 4-methylpiperazine with benzyl- or hydroxyethyl-piperazine derivatives using docking studies (PDB: 3LD6) .
- Thiazole-triazole core alterations : Introduce methyl/furan groups at position 2 and measure binding affinity shifts via SPR or ITC .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Validate target engagement : Use CRISPR knockout models or competitive binding assays (e.g., with -labeled ligands) .
- Cross-validate with structural analogs : Compare IC values of derivatives to identify outlier results .
Q. How can molecular docking elucidate the mechanism of action?
- Target selection : Prioritize receptors like serotonin (5-HT) or enzymes (e.g., kinases, CYP450) based on structural motifs .
- Software tools : Use AutoDock Vina or Schrödinger Suite for binding pose prediction, with grid boxes centered on catalytic sites .
- Validation : Compare docking scores (ΔG) with experimental IC values to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
